molecular formula C6H13NO2 B143683 Propyl 2-aminopropanoate CAS No. 125511-26-4

Propyl 2-aminopropanoate

Cat. No. B143683
M. Wt: 131.17 g/mol
InChI Key: GSMUZACKUHJQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-aminopropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is also known as propylalanine or PAPA. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology.

Mechanism Of Action

The mechanism of action of propyl 2-aminopropanoate is not fully understood. However, it has been suggested that it may act as a precursor for the synthesis of neurotransmitters, such as dopamine, norepinephrine, and epinephrine. It may also modulate the activity of enzymes involved in the metabolism of amino acids and neurotransmitters.

Biochemical And Physiological Effects

Propyl 2-aminopropanoate has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as dopamine, norepinephrine, and epinephrine, in the brain. It has also been shown to inhibit the growth of cancer cells and fungi. Moreover, propyl 2-aminopropanoate has been found to have antioxidant and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

Propyl 2-aminopropanoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It can be easily synthesized and purified. It can also be used as a chiral auxiliary in asymmetric synthesis. However, propyl 2-aminopropanoate has some limitations for lab experiments. It is unstable in acidic and basic conditions. It may also undergo racemization under certain reaction conditions.

Future Directions

Propyl 2-aminopropanoate has several potential future directions for scientific research. It may be used as a starting material for the synthesis of novel pharmaceuticals with anticancer, antifungal, and antiviral activities. It may also be used as a chiral auxiliary in the synthesis of chiral compounds. Moreover, propyl 2-aminopropanoate may be investigated for its potential applications in the treatment of various diseases, such as Parkinson's disease, depression, and schizophrenia.
In conclusion, propyl 2-aminopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through several methods and has been investigated for its biological activities, such as anticancer, antifungal, and antiviral activities. Propyl 2-aminopropanoate has several advantages for lab experiments, but also has some limitations. It has several potential future directions for scientific research, including the synthesis of novel pharmaceuticals and investigation of its potential applications in the treatment of various diseases.

Synthesis Methods

Propyl 2-aminopropanoate can be synthesized through several methods, including the reaction of propylamine with acrylonitrile followed by hydrolysis, the reaction of propylamine with acrylamide followed by hydrolysis, and the reaction of propylamine with maleic anhydride followed by hydrolysis. The yield and purity of the product depend on the reaction conditions, such as temperature, pH, and catalysts used.

Scientific Research Applications

Propyl 2-aminopropanoate has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as peptides, amino acids, and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis. In addition, propyl 2-aminopropanoate has been investigated for its biological activities, such as anticancer, antifungal, and antiviral activities.

properties

CAS RN

125511-26-4

Product Name

Propyl 2-aminopropanoate

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propyl 2-aminopropanoate

InChI

InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3

InChI Key

GSMUZACKUHJQDP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C(C)N

Canonical SMILES

CCCOC(=O)C(C)N

synonyms

Alanine, propyl ester (9CI)

Origin of Product

United States

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